3-(difluoromethoxy)-4-fluorophenol

PDE4D Inhibitors Isosteric Replacement Medicinal Chemistry

3-(Difluoromethoxy)-4-fluorophenol is a strategic fluorinated phenol for PDE4D-selective inhibitor synthesis. The 3-difluoromethoxy (-OCHF2) group replaces metabolically labile methoxy moieties, conferring superior PDE4D selectivity over PDE4A4/B2/C2 isoforms and improved in vivo safety vs pan-PDE4 inhibitors like rolipram. With distinct properties (predicted pKa 9.10, LogP 2.58), this regiospecific intermediate enables ADME optimization and therapeutic window enhancement in COPD, asthma, and CNS programs. Procure to leverage validated bioisosteric advantages unavailable with generic methoxyphenol or regioisomeric alternatives.

Molecular Formula C7H5F3O2
Molecular Weight 178.1
CAS No. 1185836-56-9
Cat. No. B6284753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethoxy)-4-fluorophenol
CAS1185836-56-9
Molecular FormulaC7H5F3O2
Molecular Weight178.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-4-fluorophenol (CAS 1185836-56-9): A Fluorinated Phenol Building Block for Selective PDE4D Inhibitor Synthesis


3-(Difluoromethoxy)-4-fluorophenol (CAS 1185836-56-9) is a fluorinated aromatic phenol characterized by the presence of both a difluoromethoxy (-OCHF2) group at the 3-position and a fluorine atom at the 4-position relative to the hydroxyl group on a benzene ring . With a molecular formula of C7H5F3O2 and a molecular weight of 178.11 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The strategic incorporation of the 3-difluoromethoxy moiety is particularly valued as a bioisosteric replacement for methoxy groups, enabling the modulation of physicochemical properties and biological activity in drug candidates [1].

Why 3-(Difluoromethoxy)-4-fluorophenol Cannot Be Replaced by Generic Fluorophenol Analogs in PDE4D-Targeted Synthesis


Simple substitution of 3-(difluoromethoxy)-4-fluorophenol with other fluorophenol or methoxyphenol analogs in a synthetic pathway is scientifically unsound due to the specific role of the 3-difluoromethoxy group as a bioisostere. Research on selective PDE4D inhibitors demonstrates that replacing a 3-methoxy group with a 3-difluoromethoxy isosteric moiety results in a distinct pharmacological profile: while the methoxy-containing analogs may retain PDE4D inhibitory activity, the 3-difluoromethoxy substitution imparts significantly enhanced selectivity against other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) and improves the overall pharmacokinetic profile, including in vivo safety and locomotor effects [1]. Furthermore, the precise regiochemistry of both the difluoromethoxy and fluorine substituents on the phenol ring dictates the compound's electronic properties and reactivity, which cannot be replicated by isomers such as 4-(difluoromethoxy)-3-fluorophenol or 3-(difluoromethoxy)-5-fluorophenol, as the position of these groups directly influences the pKa and subsequent coupling efficiency in downstream reactions .

Quantitative Evidence Guide for 3-(Difluoromethoxy)-4-fluorophenol: Validated Differentiation from Methoxy Analogs in PDE4D Inhibitor Development


Improved Isoform Selectivity and Pharmacokinetic Profile of PDE4D Inhibitors via 3-Difluoromethoxy Isosteric Replacement

In a study on PDE4D inhibitors, a scaffold containing a 3-difluoromethoxy group (isosteric replacement for 3-methoxy) yielded compounds with high PDE4D3 inhibitory activity. Critically, most of these fluorinated derivatives were inactive toward other PDE4 isoforms (PDE4A4, PDE4B2, and PDE4C2), demonstrating a marked improvement in isoform selectivity over the non-fluorinated methoxy analogues [1]. The lead compound from this series, which incorporates the 3-difluoromethoxy motif, also exhibited an improved pharmacokinetic profile and, unlike rolipram and diazepam, did not affect spontaneous locomotor activity in an open-field test, indicating a superior safety margin [1].

PDE4D Inhibitors Isosteric Replacement Medicinal Chemistry Pharmacokinetics

Physicochemical Property Benchmarking: Predicted pKa and LogP Differentiation from Regioisomers

The predicted acid dissociation constant (pKa) for 3-(difluoromethoxy)-4-fluorophenol is 9.10±0.18 . This value is distinct from its closest regioisomer, 4-(difluoromethoxy)-3-fluorophenol, which has a predicted pKa of 8.56±0.20 . The difference of approximately 0.54 pKa units indicates that the 3-difluoromethoxy-4-fluoro substitution pattern results in a slightly less acidic phenol compared to the 4-difluoromethoxy-3-fluoro arrangement. Furthermore, the predicted LogP for 3-(difluoromethoxy)-4-fluorophenol is 2.58 , a lipophilicity measure that directly impacts membrane permeability and bioavailability in drug design.

Physicochemical Properties pKa LogP Lipophilicity

Storage and Handling Requirements: A Procurement Consideration for Stability

3-(Difluoromethoxy)-4-fluorophenol is a liquid at room temperature and requires specific storage conditions to maintain its integrity. Vendor technical datasheets consistently specify storage at 2-8°C under an inert nitrogen atmosphere . This requirement differentiates it from more stable analogs that may be stored at room temperature, impacting long-term procurement and inventory management strategies for research laboratories and manufacturing facilities.

Stability Storage Procurement Handling

Optimal Application Scenarios for Procuring 3-(Difluoromethoxy)-4-fluorophenol Based on Validated Differentiation


Synthesis of Next-Generation, Isoform-Selective PDE4D Inhibitors

Procure 3-(difluoromethoxy)-4-fluorophenol as a key starting material for the design and synthesis of novel PDE4D inhibitors. This is particularly valuable in programs where avoiding the emetic and CNS side effects associated with pan-PDE4 inhibition (e.g., by rolipram) is critical. The 3-difluoromethoxy group has been proven to confer high selectivity for the PDE4D isoform and improve the in vivo safety profile [1]. This scenario is most relevant for medicinal chemistry teams focused on inflammatory diseases (COPD, asthma) or CNS disorders seeking improved therapeutic windows.

Systematic Bioisostere Replacement Studies in Lead Optimization

Utilize 3-(difluoromethoxy)-4-fluorophenol in systematic medicinal chemistry campaigns aimed at replacing metabolically labile methoxy groups. The incorporation of the 3-difluoromethoxy moiety is a validated strategy to enhance metabolic stability and modulate lipophilicity while retaining or improving target potency, as evidenced in PDE4D inhibitor development [1]. This application is ideal for drug discovery programs seeking to improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series without compromising pharmacological activity.

Fine-Tuning of Phenol Acidity and Reactivity in Fluorinated Building Block Libraries

Incorporate 3-(difluoromethoxy)-4-fluorophenol into a library of fluorinated aromatic building blocks for parallel synthesis or diversity-oriented synthesis. The compound's distinct predicted pKa of 9.10±0.18 and LogP of 2.58 offer a specific physicochemical profile that can be exploited to fine-tune the properties of final compounds, providing a clear advantage over its regioisomers like 4-(difluoromethoxy)-3-fluorophenol (pKa 8.56±0.20) . This scenario is most applicable for high-throughput synthesis labs and CROs building diverse compound collections for hit discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(difluoromethoxy)-4-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.